molecular formula C20H27NO4 B2680123 (4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351655-37-2

(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2680123
CAS No.: 1351655-37-2
M. Wt: 345.439
InChI Key: YGAKOLIUUHRVHS-UHFFFAOYSA-N
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Description

(4-Phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a sophisticated spirocyclic chemotype designed for advanced medicinal chemistry and drug discovery research. This compound integrates two distinct privileged structures—a tetrahydropyran ring and a 1,5-dioxa-9-azaspiro[5.5]undecane system—into a single molecular framework, creating a versatile scaffold with significant potential for probing biological space. Spirocyclic structures of this nature are highly valued in lead optimization for their ability to impart conformational restraint, modulate physicochemical properties, and improve metabolic stability, often leading to enhanced selectivity and pharmacokinetic profiles in drug candidates . The integration of the 1,5-dioxa-9-azaspiro[5.5]undecane moiety is of particular interest. Close structural analogs, such as 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, have demonstrated potent and selective inhibition of the METTL3 methyltransferase, a key enzyme in the m6A RNA modification pathway . This pathway is implicated in a variety of diseases, including acute myeloid leukemia and prostate cancer, making it a compelling target for epigenetic and oncology research . Furthermore, related azaspiro scaffolds are frequently investigated as core components in the development of inhibitors for various kinase targets, highlighting the utility of this structural class in targeting diverse enzymatic functions . Researchers can leverage this complex ketone as a critical intermediate for the synthesis of novel chemical entities or as a starting point for developing modulators of underexplored biological targets. Its structure presents multiple vectors for synthetic elaboration, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c22-18(21-11-7-20(8-12-21)24-13-4-14-25-20)19(9-15-23-16-10-19)17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAKOLIUUHRVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , with the CAS number 1351655-37-2 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C20H27NO4C_{20}H_{27}NO_{4}, with a molecular weight of 345.4 g/mol . The structure includes a tetrahydropyran ring and an azaspiro moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
CAS Number1351655-37-2
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to monitor the synthesis process and ensure the purity of the final product.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Neuroprotective Effects : Pyran derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). They may enhance cholinergic transmission and reduce neuroinflammation .
  • Antimicrobial Activity : Many pyran-based compounds have demonstrated antibacterial, antiviral, and antifungal properties. For instance, certain derivatives have shown efficacy against pathogens responsible for infections like HIV and hepatitis C .
  • Anti-inflammatory Properties : The anti-inflammatory potential of pyran derivatives has also been documented, making them candidates for treating inflammatory diseases .

Neuroprotective Potential

A study highlighted that pyran-based compounds could inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in AD. Some derivatives exhibited IC50 values indicating significant inhibition, suggesting their potential as therapeutic agents .

Antimicrobial Efficacy

Research on pyran derivatives has shown promising results against various bacterial strains. A series of pyran compounds were synthesized and tested for their antimicrobial activity, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Systems

The spiroazaspiro[5.5]undecane motif is shared among several compounds, but structural variations significantly alter physicochemical and biological properties:

Compound Name Key Structural Features Molecular Formula Notable Differences vs. Target Compound Reference
(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 4-phenyl-THP, 1,5-dioxa-9-azaspiro[5.5]undecane, methanone bridge C₂₄H₂₇NO₄ Reference compound; oxygen-rich spiro system
4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]phenyl]-9-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one Triazaspiro core, pyrimidinyl substituent, dimethylpiperidine side chain C₃₀H₄₀N₆O Nitrogen-rich spiro system (1,4,9-triaza); pyrimidine tail
6-(4-Phenyl-1,9-diazaspiro[5.5]undecan-9-yl)-9H-purine Diazaspiro core, purine substituent C₂₀H₂₄N₆ Purine moiety; absence of oxygen in spiro system
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one 1,5-dioxa-9-azaspiro core, methanesulfonylphenyl group, propan-1-one linker C₁₈H₂₅NO₅S Methanesulfonylphenyl substituent; extended ketone linker

Key Observations:

  • Spiro System Composition : The target compound’s 1,5-dioxa-9-azaspiro[5.5]undecane contrasts with nitrogen-dominant analogs like the 1,4,9-triazaspiro[5.5]undecane in . Oxygen atoms in the spiro system may enhance solubility compared to nitrogen-rich analogs, which could favor passive membrane permeability .

Functional Group Impact on Bioactivity

  • Methanesulfonylphenyl Group (): This electron-withdrawing group may enhance metabolic stability compared to the target compound’s phenyl-THP, which is electron-neutral.

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